4-(2-Bromo-4-methylphenoxy)piperidine hydrochloride
Description
4-(2-Bromo-4-methylphenoxy)piperidine hydrochloride is a brominated aromatic compound featuring a piperidine ring substituted with a phenoxy group bearing bromine and methyl substituents.
Properties
IUPAC Name |
4-(2-bromo-4-methylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-9-2-3-12(11(13)8-9)15-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGDYVSFOFSCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Bromo-4-methylphenoxy)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and applications in drug development, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C14H20BrClNO2. Its structure features a piperidine ring substituted with a bromophenoxy group, which plays a crucial role in its biological activity. The presence of the bromine atom enhances hydrophobic interactions with biological targets, while the piperidine moiety allows for hydrogen bonding and ionic interactions.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The compound exhibits potential as an inhibitor or modulator of various biochemical pathways. Key mechanisms include:
- Receptor Binding : The compound may interact with serotoninergic and dopaminergic receptors, similar to other benzoylpiperidine derivatives, influencing neuropsychiatric conditions .
- Enzyme Inhibition : It has shown promise as a reversible inhibitor in studies involving cancer cell lines, suggesting its role in modulating metabolic pathways linked to tumor growth .
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. For instance, IC50 values ranged from 19.9 to 75.3 µM in different cell types, indicating its potential as an anticancer agent .
- Mechanistic Studies : Investigations into the compound's mechanism revealed that it may act through competitive inhibition of key enzymes involved in cancer metabolism. Pre-incubation assays demonstrated its reversible inhibition characteristics .
Case Studies
- Anticancer Activity : A study conducted on human breast cancer cell lines (MDA-MB-231 and MCF-7) showed that treatment with this compound led to a dose-dependent decrease in cell viability. The compound's effectiveness was attributed to its ability to induce apoptosis through modulation of specific signaling pathways .
- Neuropharmacological Effects : In another investigation, the compound was evaluated for its effects on serotonin receptors. Results indicated that it could potentially alter serotonin signaling, which is crucial for mood regulation and could have implications for treating depression and anxiety disorders .
Applications in Drug Development
Given its promising biological activities, this compound serves as a lead compound for further drug development. Its unique structure allows for modifications that could enhance potency and selectivity for specific biological targets.
Table: Comparison of Biological Activity with Related Compounds
| Compound Name | IC50 (µM) | Targeted Activity | Notes |
|---|---|---|---|
| This compound | 19.9 - 75.3 | Antiproliferative | Effective against various cancer cell lines |
| Benzoylpiperidine derivative | 11.7 | Enzyme Inhibition | Acts as reversible inhibitor |
| Other piperidine derivatives | Varies | Neuropharmacological | Potential effects on serotonin receptors |
Comparison with Similar Compounds
Structural and Physicochemical Differences
- Substituent Effects: Halogen vs. Positional Isomerism: 4-(4-Bromophenyl)piperidine hydrochloride lacks the ether linkage, leading to reduced conformational flexibility compared to phenoxy-substituted analogs .
- Piperidine Substitution :
Stability and Reactivity
- Decomposition: Phenoxy-substituted piperidines may undergo hydrolysis under acidic or basic conditions. The bromine atom’s electron-withdrawing effect could stabilize the aromatic ring but increase susceptibility to nucleophilic substitution .
- Environmental Persistence : Brominated aromatic compounds often exhibit environmental persistence, though ecological impact data for these derivatives remain unstudied .
Preparation Methods
Continuous Bromination of p-Cresol
Methodology: The preparation of 2-bromo-4-methylphenol is efficiently achieved by continuous bromination of p-cresol in an inert solvent such as ethylene dichloride or methylene dichloride. Bromine and p-cresol solutions are separately diluted (typically 20–50% concentration) and continuously mixed in a tubular reactor under controlled temperature conditions to ensure selective monobromination at the 2-position.
-
- Bromine to p-cresol molar ratio: 0.8 to 1.1 (optimal 0.98–1.03)
- Temperature of feed solutions: -35 to 30 °C (preferably -20 to 10 °C)
- Reactor outlet temperature: -25 to 50 °C (preferably -15 to 30 °C)
- Solvent: Ethylene dichloride or similar inert solvents boiling between 30–120 °C
-
- Continuous addition and mixing prevent overbromination, reducing the formation of 2,6-dibromo-4-methylphenol by-products.
- High selectivity (>99%) for monobromination is achieved.
- Reduced reaction time and improved yield (~93.2% in scale-up experiments).
- Efficient removal of hydrogen bromide and solvent recycling.
| Parameter | Value |
|---|---|
| p-Cresol amount | 1.00 mol (108 g) |
| Bromine amount | 0.98 mol (156.8 g) |
| Solvent (ethylene dichloride) | 370 g each for bromine and p-cresol solutions |
| Reaction temperature | -10 to -5 °C feed; 10 to 20 °C reactor outlet |
| Product composition | 2-bromo-4-methylphenol 97.8%, p-cresol 2.15%, dibromo by-product 0.05% |
| Yield after purification | 93.2% (174.3 g purified product) |
- Scale-up Example: Similar conditions applied in a 5000 mL flask scale yielded comparable purity and yield, demonstrating the method's scalability.
Synthesis of this compound
General Synthetic Route
The target compound is synthesized via nucleophilic substitution, where 2-bromo-4-methylphenol reacts with a piperidine derivative to form the corresponding phenoxy-piperidine intermediate. This intermediate is then converted to the hydrochloride salt.
- Typical Reaction:
- Reactants: 2-bromo-4-methylphenol and piperidine or a piperidine derivative such as 4-hydroxypiperidine.
- Base: Sodium hydroxide or potassium carbonate to deprotonate the phenol and facilitate nucleophilic substitution.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance nucleophilicity.
- Temperature: Elevated temperatures (80–100 °C) improve reaction rates and yields.
- Post-reaction: Treatment with hydrochloric acid to form the hydrochloride salt.
Industrial and Laboratory Scale Considerations
-
- Control of temperature, reaction time, and base concentration is critical to maximize yield and purity.
- Use of polar aprotic solvents improves the substitution efficiency.
- Purification is achieved by recrystallization (ethanol/water mixtures) or column chromatography to reach >95% purity.
| Step | Description |
|---|---|
| 1. Deprotonation | Phenol deprotonated by base (NaOH/K2CO3) |
| 2. Nucleophilic substitution | Piperidine attacks phenol derivative to form ether linkage |
| 3. Salt formation | Reaction mixture treated with HCl to yield hydrochloride salt |
| 4. Purification | Recrystallization or chromatography |
- Product Characterization: Melting point, NMR, and chromatographic purity analyses are standard to confirm structure and quality.
Alternative Synthetic Routes and Reductive Steps
Some patents describe related synthetic processes involving reduction steps and condensation reactions for analog compounds, which may be adapted or provide insights for optimizing the synthesis of this compound.
- Reduction Agents: Lithium aluminum hydride, borane-tetrahydrofuran, or borane-dimethyl sulfide can be used for reducing intermediates in related synthetic sequences.
- Solvents: Tetrahydrofuran, ethylene glycol dimethyl ether, or dioxane.
- Reaction Temperatures: 0–100 °C, preferably 30–80 °C.
These methods are more relevant for analogs but highlight the importance of solvent and reagent choice in optimizing yield and purity.
Summary Table of Preparation Methods
| Stage | Method/Condition | Key Parameters | Outcome/Notes |
|---|---|---|---|
| Bromination of p-cresol | Continuous bromination in ethylene dichloride | Bromine:p-cresol ~1:1; Temp -20 to 10 °C | High selectivity (>99%), yield ~93% |
| Nucleophilic substitution | 2-bromo-4-methylphenol + piperidine + base | Solvent: DMF/acetonitrile; Temp 80-100 °C | Efficient ether formation |
| Hydrochloride salt formation | Treatment with HCl | Ambient temperature | Formation of stable hydrochloride salt |
| Purification | Recrystallization/Chromatography | Solvent: ethanol/water mixtures | Purity >95% |
Q & A
Q. What are the optimal synthetic routes for 4-(2-Bromo-4-methylphenoxy)piperidine hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between a brominated aryl compound (e.g., 2-bromo-4-methylphenol) and a piperidine derivative. Key parameters include:
- Base selection : Triethylamine or NaOH (commonly used for deprotonation) .
- Solvent optimization : Dichloromethane or THF for improved solubility .
- Temperature control : Room temperature to 60°C, balancing reaction rate and side-product formation .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
Systematic optimization can employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., molar ratios, temperature) and minimize trial-and-error approaches .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : HPLC or GC-MS to quantify impurities (<1% threshold) .
- Structural confirmation :
- NMR (¹H/¹³C) to verify substituent positions (e.g., bromine at C2, methyl at C4) .
- FT-IR for functional group identification (e.g., C-Br stretch at ~500–600 cm⁻¹) .
- Mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H]+ at m/z ~304) .
Q. What are the critical stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Thermal stability : Conduct accelerated degradation studies at 40–60°C to assess decomposition pathways .
- Hygroscopicity : Store under inert gas (argon) in desiccators to prevent hydrolysis .
- Light sensitivity : Use amber vials if UV-Vis studies indicate photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of intermediates in the synthesis of this compound?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (DFT) to identify transition states and energy barriers for bromophenol-piperidine coupling .
- Solvent effects : COSMO-RS simulations to optimize solvent selection for nucleophilic substitution .
- Machine learning : Train models on existing reaction datasets to predict yield outcomes under novel conditions .
Q. What mechanistic insights explain contradictory yield data in similar synthetic protocols?
- Methodological Answer : Contradictions may arise from:
- Catalyst impurities : Trace metals in reagents can alter reaction kinetics .
- Oxygen sensitivity : Radical side reactions in non-inert atmospheres .
- Kinetic vs. thermodynamic control : Varying reaction times may favor different intermediates .
Resolution : Use in situ monitoring (e.g., ReactIR) to track intermediate formation and adjust conditions dynamically .
Q. How can researchers design scalable purification protocols while minimizing product loss?
- Methodological Answer :
- Chromatography optimization : Screen stationary phases (C18 vs. silica) and mobile phase gradients to reduce run time .
- Crystallization studies : Use solubility parameters (Hansen solubility) to identify ideal solvent mixtures .
- Scale-up challenges : Address particle size distribution in recrystallization to ensure consistent purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
